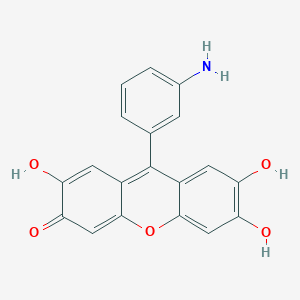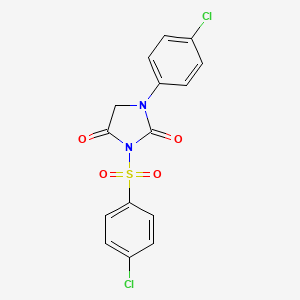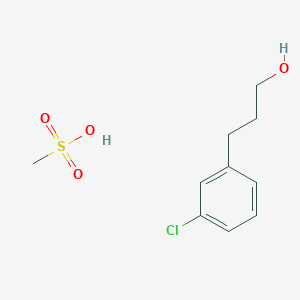
Benzenesulfonic acid, 5-(1-methylethyl)-2-(1-piperazinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 5-(1-methylethyl)-2-(1-piperazinyl)- is a complex organic compound that belongs to the class of benzenesulfonic acids. This compound is characterized by the presence of a benzenesulfonic acid group, an isopropyl group, and a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 5-(1-methylethyl)-2-(1-piperazinyl)- typically involves the sulfonation of an appropriate benzene derivative followed by the introduction of the isopropyl and piperazine groups. The reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to facilitate the sulfonation process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 5-(1-methylethyl)-2-(1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
Scientific Research Applications
Benzenesulfonic acid, 5-(1-methylethyl)-2-(1-piperazinyl)- is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent due to its bioactive properties.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 5-(1-methylethyl)-2-(1-piperazinyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid, 4-(1-methylethyl)-2-(1-piperazinyl)
- Benzenesulfonic acid, 5-(1-methylethyl)-3-(1-piperazinyl)
- Benzenesulfonic acid, 5-(1-methylethyl)-2-(1-morpholinyl)
Uniqueness
Benzenesulfonic acid, 5-(1-methylethyl)-2-(1-piperazinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.
Properties
CAS No. |
133804-50-9 |
|---|---|
Molecular Formula |
C13H20N2O3S |
Molecular Weight |
284.38 g/mol |
IUPAC Name |
2-piperazin-1-yl-5-propan-2-ylbenzenesulfonic acid |
InChI |
InChI=1S/C13H20N2O3S/c1-10(2)11-3-4-12(13(9-11)19(16,17)18)15-7-5-14-6-8-15/h3-4,9-10,14H,5-8H2,1-2H3,(H,16,17,18) |
InChI Key |
RQAVEZYWDDDLAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)N2CCNCC2)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzaldehyde, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-](/img/structure/B14263482.png)
![Benzo[b]thiophen-3-amine, N-(triphenylphosphoranylidene)-](/img/structure/B14263486.png)

![Benzene, [(2-heptynyloxy)methyl]-](/img/structure/B14263496.png)
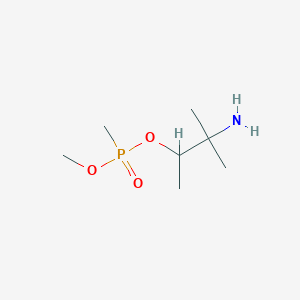
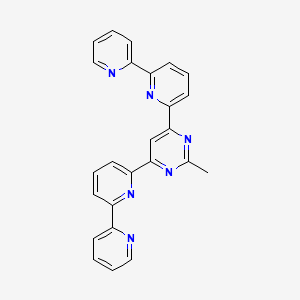

![N-Cyano-N''-[(4-methylphenyl)methyl]guanidine](/img/structure/B14263521.png)

